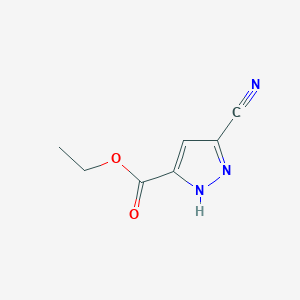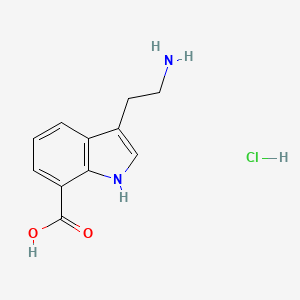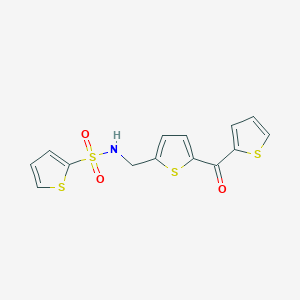![molecular formula C19H20N2O3 B2764864 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide CAS No. 1645363-47-8](/img/structure/B2764864.png)
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide” is a chemical compound with the molecular formula C19H20N2O3. It is structurally similar to N-benzyl substituted phenethylamine hallucinogens . It is also known as 25CN-NBOH .
Synthesis Analysis
The synthesis of this compound or its similar structures often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 2 ethers (aromatic) .科学的研究の応用
Psychoactive Effects and Receptor Selectivity
25CN-NBOH is structurally similar to N-benzyl substituted phenethylamine hallucinogens. It demonstrates selectivity for 5-HT2A receptors in vitro. These receptors are associated with hallucinogenic effects. Researchers have compared 25CN-NBOH to traditional phenethylamine hallucinogens like R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI) using mouse models. The compound induces a head twitch response, albeit less effectively than DOI. The 5-HT2A receptor is a crucial site of agonist action for 25CN-NBOH in vivo .
Antimicrobial Properties
While not extensively studied, derivatives of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide have shown promise in antimicrobial evaluations. Researchers have assessed their activity using agar well diffusion methods. Further investigations are needed to explore their potential as antimicrobial agents .
Flavor Enhancement
Interestingly, N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ethyl)acetamide (DE), a compound related to 25CN-NBOH, has been synthesized and evaluated for flavor enhancement. DE demonstrated excellent safety and yield under optimized conditions. Its potential as a flavor enhancer could contribute to reducing sodium intake while maintaining food palatability .
Anti-HIV Activity
Although not directly related to 25CN-NBOH, indole derivatives have been investigated for their biological potential. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. While this specific compound is different, it highlights the broader interest in indole-based molecules for antiviral applications .
作用機序
特性
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(14-7-5-4-6-8-14)19(22)21-17(12-20)16-10-9-15(23-2)11-18(16)24-3/h4-11,13,17H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLGBRQXCVNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)


![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)

![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2764800.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B2764802.png)

![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)